molecular formula C7H16O4SSi B14147336 Trimethylsilyl 3-oxobutane-2-sulfonate CAS No. 89056-01-9

Trimethylsilyl 3-oxobutane-2-sulfonate

Cat. No.: B14147336
CAS No.: 89056-01-9
M. Wt: 224.35 g/mol
InChI Key: VXRZBXPOGQFFNN-UHFFFAOYSA-N
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Description

Trimethylsilyl 3-oxobutane-2-sulfonate is an organosilicon compound with the molecular formula C₇H₁₆O₄SSi. It is characterized by the presence of a trimethylsilyl group attached to a 3-oxobutane-2-sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 3-oxobutane-2-sulfonate typically involves the reaction of 3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3-oxobutane-2-sulfonic acid+trimethylsilyl chloridetrimethylsilyl 3-oxobutane-2-sulfonate+HCl\text{3-oxobutane-2-sulfonic acid} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-oxobutane-2-sulfonic acid+trimethylsilyl chloride→trimethylsilyl 3-oxobutane-2-sulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-oxobutane-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxybutane sulfonates.

    Substitution: Various substituted butane sulfonates depending on the reagent used.

Scientific Research Applications

Trimethylsilyl 3-oxobutane-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl 3-oxobutane-2-sulfonate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, protecting reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.

Comparison with Similar Compounds

Similar Compounds

    Sodium trimethylsilylpropanesulfonate (DSS): Used as an NMR standard.

    Trimethylsilyl trifluoromethanesulfonate: Used as a silylation reagent in organic synthesis.

    2-(Trimethylsilyl)ethanesulfonyl chloride: Used in the protection of amines.

Uniqueness

Trimethylsilyl 3-oxobutane-2-sulfonate is unique due to its specific combination of a trimethylsilyl group with a 3-oxobutane-2-sulfonate moiety. This combination imparts unique chemical properties, making it useful in a variety of chemical reactions and applications that similar compounds may not be suitable for.

Properties

CAS No.

89056-01-9

Molecular Formula

C7H16O4SSi

Molecular Weight

224.35 g/mol

IUPAC Name

trimethylsilyl 3-oxobutane-2-sulfonate

InChI

InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3

InChI Key

VXRZBXPOGQFFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

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